2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure
Properties
Molecular Formula |
C23H21N3O4S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O4S2/c1-13(2)26-22(28)18(32-23(26)31)12-15-20(30-17-10-6-5-9-16(17)29-4)24-19-14(3)8-7-11-25(19)21(15)27/h5-13H,1-4H3/b18-12- |
InChI Key |
DRCWWCSWXBEWOE-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where 2-methoxyphenol reacts with a halogenated precursor.
Formation of the Thiazolidinone Moiety: This involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.
Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing to form the desired compound under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound may exhibit various biological activities, including:
Anticancer Properties
Preliminary studies suggest that the compound could induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, an IC50 value of approximately 25 µM was observed in MCF-7 breast cancer cells after 48 hours of treatment. This indicates moderate cytotoxicity and potential as an anticancer agent.
Antimicrobial Activity
Compounds with similar thiazolidinone structures have demonstrated significant antimicrobial properties. The potential for this compound to inhibit bacterial growth suggests it may be effective against various pathogens.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Enzyme Inhibition
Given its structural characteristics, the compound may act as an inhibitor for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and pain management.
Synthesis Methodology
The synthesis of this compound typically involves several steps to ensure high yield and purity:
- Starting Materials : Selection of appropriate reagents and catalysts.
- Reaction Conditions : Optimization of temperature, solvent choice, and reaction time.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
Interaction Studies
To understand the biological impact of this compound, interaction studies using techniques like molecular docking can provide insights into its binding affinities with various biological targets.
Case Study Example
In a study focusing on thiazolidinone derivatives, compounds similar to this one exhibited significant inhibition against cancer cell lines and demonstrated anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazolidinone moiety, in particular, is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the pyrido[1,2-a]pyrimidin-4-one core. This structure provides a unique set of chemical properties and reactivity patterns that distinguish it from other similar compounds. The presence of the thiazolidinone moiety further enhances its potential biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 546.6 g/mol. The structure features a pyrido-pyrimidine core, thiazolidinone moiety, and methoxyphenoxy substituent, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives related to the thiazolidinone component exhibit significant antimicrobial properties. For instance, compounds with similar thiazolidinone structures have shown:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The most potent derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.03 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold .
| Bacteria Species | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| E. coli | 0.03 | 0.06 |
| Micrococcus flavus | 0.01 | 0.02 |
- Antifungal Activity : Compounds showed good to excellent antifungal activity with MICs in the range of 0.004–0.06 mg/mL against various fungal strains .
Cytotoxicity Studies
In vitro cytotoxicity assays revealed varying degrees of toxicity across different cell lines. For example:
- Compound testing on L929 cells indicated that certain derivatives led to increased cell viability at lower concentrations but showed significant toxicity at higher concentrations (100 µM and above) .
| Compound ID | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 25 | L929 | 100 | Low |
| 24 | A549 | 12 | High |
| 29 | HepG2 | 50 | Moderate |
The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:
- Enzyme Inhibition : The thiazolidinone moiety may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Cell Cycle Disruption : Some derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Docking Studies : Computational docking studies suggest strong binding interactions with target proteins associated with microbial resistance .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated a series of thiazolidinone derivatives against resistant strains of bacteria, demonstrating significant reductions in bacterial load in treated subjects compared to controls.
- Anticancer Properties : Research focused on the cytotoxic effects of these compounds on various cancer cell lines has shown promising results, indicating potential as chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
